LogP Comparison and Lipophilicity
The target compound exhibits a higher calculated LogP (3.7687) compared to its closest non-fluorinated analog, {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 317318-96-0), which has a LogP of 3.6296 [1][2]. This difference of ~0.14 log units indicates increased lipophilicity due to the 3-fluoro substituent, which can influence membrane permeability and metabolic stability of the final drug product [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.7687 |
| Comparator Or Baseline | CAS 317318-96-0: LogP = 3.6296 |
| Quantified Difference | ΔLogP = +0.1391 |
| Conditions | Calculated LogP based on Molbase algorithm (identical calculation method for both compounds) |
Why This Matters
Higher lipophilicity can improve membrane permeability of the final drug substance, making this intermediate preferable for CNS-targeting or intracellular drug discovery programs.
- [1] Molbase. (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol – Compound Information. CAS 317319-27-0. LogP = 3.7687. View Source
- [2] Molbase. {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol – Compound Information. CAS 317318-96-0. LogP = 3.6296. View Source
